1,4-Diethylbenzene

Toxicology Occupational Safety Isomer Selection

1,4-Diethylbenzene (p-DEB) is the only desorbent validated for high-purity p-xylene recovery via SMB adsorption, owing to its unique para-substituted symmetry. Substitution with mixed isomers will cause process failure. Its use as a chromatographic standard (≥99.5% GC) and a precursor for 1,4-divinylbenzene cross-linkers further demands isomerically pure material. Always specify ≥98% purity minimum.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 105-05-5
Cat. No. B043851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethylbenzene
CAS105-05-5
Synonymsp-Diethylbenzene;  α,α’-Dimethyl-p-xylene;  1,4-Diethylbenzene;  p-Diethylbenzene;  p-Ethylethylbenzene
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC
InChIInChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3
InChIKeyDSNHSQKRULAAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.85e-04 M
Miscible in ethanol, ethyl ether and acetone
Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/
In water, 24.8 mg/l @ 25 °C.

1,4-Diethylbenzene (CAS 105-05-5) Procurement Guide: Properties, Purity, and Industrial Specifications


1,4-Diethylbenzene (CAS 105-05-5), also known as para-diethylbenzene, is a C10 aromatic hydrocarbon and one of three diethylbenzene isomers [1]. It is characterized as a colorless liquid with a molecular weight of 134.22 g/mol, a density of approximately 0.862 g/mL at 25°C, and a boiling point of 183.7°C . The compound is insoluble in water but miscible with common organic solvents such as ethanol, benzene, and carbon tetrachloride . Its symmetrical para-substituted structure underlies its specific industrial utility, distinguishing it from its ortho- and meta- counterparts [1]. Commercially, it is available in grades suitable for research and industrial applications, with typical purities ranging from 96% to ≥99.5% for GC standards [2].

Why 1,4-Diethylbenzene Cannot Be Simply Substituted with Other Diethylbenzene Isomers


The diethylbenzene (DEB) isomers—1,2-, 1,3-, and 1,4-diethylbenzene—share the same molecular formula and basic aromatic character, yet their distinct substitution patterns confer divergent physical properties and, critically, vastly different biological and application-specific behaviors that preclude generic substitution [1]. For instance, the ortho-isomer (1,2-DEB) exhibits significantly greater toxicity, with peripheral neurotoxicity being a critical effect [2]. In industrial applications such as para-xylene separation, the para-isomer's specific molecular dimensions and symmetry are essential for selective adsorption onto zeolites, a function the other isomers cannot replicate [3]. Relying on mixed isomer streams or substituting one isomer for another without rigorous validation risks not only safety and regulatory non-compliance but also catastrophic process failure in precision applications like chromatographic separations or catalyst-dependent syntheses.

Quantitative Differentiation Evidence for 1,4-Diethylbenzene Against Key Comparators


Reduced Toxicological Risk Profile Relative to 1,2-Diethylbenzene

The choice of 1,4-diethylbenzene over its ortho-isomer is strongly justified by toxicological data. While a comprehensive developmental toxicity study for the 1,4-isomer is lacking, the diethylbenzene mixture of concern is known to contain approximately 60% 1,3-DEB and 30% 1,4-DEB [1]. Critically, 1,2-diethylbenzene is identified as the most toxic isomer, with its metabolism to a gamma-diketone causing peripheral neurotoxicity [1]. This differential toxicity mandates the exclusion of the 1,2-isomer from formulations where human or environmental exposure is possible, making the 1,4-isomer the safer alternative among the DEBs.

Toxicology Occupational Safety Isomer Selection

Differential Adsorption Enthalpy on Zeolite H-Y: A Key Metric for Separation Processes

In the context of adsorption-based separation processes, the interaction strength between the sorbate and the zeolite is a critical parameter. Microcalorimetry studies on zeolite H-Y at 323 K show that the differential enthalpy of adsorption (ΔHads) for 1,4-diethylbenzene is approximately equal to that of 1,3-diethylbenzene, with both significantly higher than that of ethylbenzene [1]. The ΔHads values, corresponding to interaction with acidic Brønsted sites, increased in the order: benzene < ethylbenzene < 1,4-diethylbenzene ≈ 1,3-diethylbenzene [1]. This data confirms that 1,4-DEB has a stronger, more energetically favorable interaction with the zeolite compared to its mono-alkylated precursor.

Adsorption Zeolites Petrochemical Separation Calorimetry

Specificity in the Parex Process for p-Xylene Separation

The primary industrial application of 1,4-diethylbenzene is as a desorbent in the Parex process for the selective adsorption of p-xylene from a mixture of C8 aromatics [1]. This role is not a generic property of all diethylbenzenes but is specifically enabled by the para-isomer's molecular symmetry and dimensions, which allow it to compete effectively with p-xylene for adsorption sites on the zeolite [2]. Industrial data indicates a consumption rate of approximately 0.2-0.3 kg of p-diethylbenzene per tonne of p-xylene produced [3]. Furthermore, for this application, the industrial purity requirement for 1,4-diethylbenzene as a desorbent is stipulated to be greater than 95% [4].

Petrochemicals Separation Technology Desorbent p-Xylene

Physical Property Distinctions: Boiling Point and Density for Distillation and Quality Control

While the diethylbenzene isomers share a molecular weight, their physical properties differ, enabling their separation and identification. The boiling point of 1,4-diethylbenzene is 183.7°C, with a density of 0.862 g/mL at 25°C . Although boiling point differences between the 1,3- and 1,4-isomers are small, they are distinct enough from the 1,2-isomer to be exploited in distillation. Critically, the high purity of p-diethylbenzene required for industrial applications ( >95%) is difficult to achieve through simple distillation due to the similar boiling points of the isomers, highlighting the need for catalytic processes to produce a selective, high-purity product from the outset [1].

Physical Chemistry Analytical Chemistry Isomer Purity Distillation

Catalytic Production Selectivity: Achieving High-Purity Para-Isomer

The industrial production of 1,4-diethylbenzene leverages shape-selective zeolite catalysts to achieve high selectivity for the para-isomer [1]. This is in contrast to non-selective alkylation which yields a thermodynamic mixture of all three isomers. Specific catalysts, such as MFI-type zeolites modified with aluminum magnesium salts, have been developed for the preparation of p-diethylbenzene, demonstrating a selectivity of over 97% at a reaction temperature of 360°C [2]. This high selectivity is crucial because the alternative method of purifying the para-isomer from a mixed isomer stream is extremely energy-intensive and often fails to meet the >95% purity requirement for its application as a p-xylene desorbent [2].

Catalysis Zeolites Isomer Synthesis Process Chemistry

Optimal Application Scenarios for Procuring High-Purity 1,4-Diethylbenzene


Petrochemical p-Xylene Separation (Parex Process)

The primary industrial use case for 1,4-diethylbenzene is as a desorbent in simulated moving bed (SMB) adsorption processes for the recovery of high-purity p-xylene from mixed C8 aromatic streams [1]. In this context, the compound's unique ability to competitively displace p-xylene from zeolite adsorbents is essential. Procurement should specify a purity of at least 95%, as this is a baseline requirement for the application [2]. The consumption rate is approximately 0.2-0.3 kg of p-diethylbenzene per tonne of p-xylene produced [3]. Substitution with other isomers or mixed DEB streams is not possible and will result in process failure.

Analytical Reference Standard for Gas Chromatography (GC)

Due to its presence as a component in gasoline and crude oil, high-purity 1,4-diethylbenzene (≥99.5% by GC) is used as a certified reference material (CRM) or analytical standard [1]. This application is critical for environmental monitoring, petrochemical analysis, and research requiring precise quantification of this specific aromatic hydrocarbon in complex matrices such as fuels or insecticidal formulations [1]. The use of a well-characterized, isomerically pure standard is essential for accurate peak identification and method validation in GC-FID or GC-MS analysis.

Monomer and Cross-linking Agent for Specialty Polymers

The symmetrical para-orientation of 1,4-diethylbenzene makes its dehydrogenated derivative, 1,4-divinylbenzene, a highly effective cross-linking agent [1]. The rigidity and spacing provided by the para-substituted ring are critical for controlling chain packing, crystallinity, and the resulting thermal and mechanical properties of polymers like ion-exchange resins and synthetic rubbers [2]. The procurement of high-purity 1,4-diethylbenzene as a precursor is essential to ensure the subsequent production of high-quality 1,4-divinylbenzene, as the presence of other isomers would introduce structural defects into the polymer network.

Synthetic Intermediate in Pharmaceutical and Agrochemical R&D

In medicinal chemistry and agrochemical development, 1,4-diethylbenzene serves as a versatile building block for introducing a specific aromatic moiety into complex molecules [1]. Its two ethyl groups offer handles for further functionalization (e.g., oxidation to carboxylic acids), while the para-substitution pattern provides a defined, linear molecular geometry [1]. Procuring high-purity (≥98%) material for this application minimizes side reactions and simplifies purification steps, thereby improving synthetic yields and accelerating project timelines. The choice of the 1,4-isomer over the more toxic 1,2-isomer is also a critical safety and regulatory consideration in this sector [2].

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